O-(2-Chlorobenzyl)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

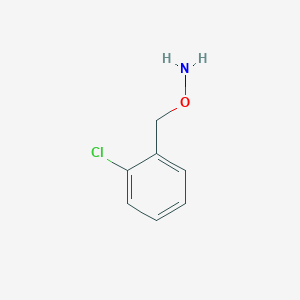

O-(2-Chlorobenzyl)hydroxylamine is an organic compound with the chemical formula C7H8ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-chlorobenzyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-(2-Chlorobenzyl)hydroxylamine can be synthesized through several methods. One common method involves the alkylation of hydroxylamine with 2-chlorobenzyl chloride. The reaction typically takes place in an aqueous medium with the presence of a base such as sodium hydroxide. The reaction mixture is heated to around 55-65°C to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then refined and dried to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

O-(2-Chlorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted hydroxylamine derivatives.

Wissenschaftliche Forschungsanwendungen

O-(2-Chlorobenzyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Wirkmechanismus

The mechanism of action of O-(2-Chlorobenzyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is crucial in its applications in organic synthesis and biological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-Benzylhydroxylamine: Similar structure but lacks the chlorine atom on the benzyl group.

O-tert-Butylhydroxylamine: Contains a tert-butyl group instead of a benzyl group.

O-(4-Nitrobenzyl)hydroxylamine: Contains a nitro group on the benzyl ring.

Uniqueness

O-(2-Chlorobenzyl)hydroxylamine is unique due to the presence of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further chemical transformations .

Biologische Aktivität

O-(2-Chlorobenzyl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified as an alkylhydroxylamine, characterized by the presence of a hydroxylamine functional group attached to a chlorobenzyl moiety. Its structure allows it to participate in various chemical reactions, including oxidation and substitution, which are relevant for its biological applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thereby blocking their activity. The hydroxylamine group can also engage in redox reactions, influencing metabolic pathways crucial for cellular functions .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : This enzyme is involved in immune regulation and tumor progression. O-benzylhydroxylamine derivatives, including those with halogen substitutions like this compound, have demonstrated potent inhibitory effects on IDO1, making them promising candidates for cancer therapy .

- Antitumor Activity : In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the hydroxylamine structure have led to enhanced potency against resistant cancer cell lines .

Table 1: Summary of Biological Activities

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| O-benzylhydroxylamine | IDO1 | <100 | Potent inhibitor with low toxicity |

| This compound | EGFR | 7.2 | Effective against osimertinib-resistant cells |

| Hydroxylamine derivatives | Various | Varies | Broad spectrum of enzyme inhibition |

Case Study: Inhibition of IDO1

A study conducted by researchers focused on the structure-activity relationship (SAR) of hydroxylamines. They found that O-benzylhydroxylamine and its derivatives exhibited sub-micromolar inhibition of IDO1. The introduction of halogen substituents significantly improved the potency and selectivity of these compounds .

Case Study: Antitumor Efficacy

In another investigation involving non-small-cell lung cancer (NSCLC), a derivative of hydroxylamine was shown to induce tumor regression in patient-derived xenograft models. The compound demonstrated excellent brain penetration and was effective against resistant mutations, indicating its potential as a therapeutic agent in challenging cancer cases .

Eigenschaften

IUPAC Name |

O-[(2-chlorophenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMBNQCKBRAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.